molecular formula C11H14N2O6 B1504260 3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid CAS No. 682804-28-0

3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid

Cat. No.: B1504260
CAS No.: 682804-28-0
M. Wt: 270.24 g/mol
InChI Key: ZDNOZXAOAKAJGC-UHFFFAOYSA-N
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Description

3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid (C₁₁H₁₄N₂O₆; molar mass 270.241 g/mol) is a nitroaromatic amino acid derivative characterized by a propanoic acid backbone substituted with a 4,5-dimethoxy-2-nitrophenyl group at the β-carbon . Synthesized via a Knoevenagel condensation reaction, 4,5-dimethoxy-2-nitrobenzaldehyde reacts with malonic acid and ammonium acetate in ethanol under reflux, yielding the compound as a white solid with a high efficiency (92% yield) . Its structure lacks defined stereocenters, distinguishing it from chiral analogs.

The compound’s nitro and methoxy groups confer unique electronic properties, making it valuable in photochemical applications. For instance, it has been employed in biomimetic strategies for photocaging amidated neuropeptides, leveraging its photolabile nitro group to enable controlled release in biological systems .

Properties

IUPAC Name

3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6/c1-18-9-3-6(7(12)4-11(14)15)8(13(16)17)5-10(9)19-2/h3,5,7H,4,12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNOZXAOAKAJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697290
Record name 3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682804-28-0
Record name 3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid (CAS No. 682804-28-0) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data tables.

  • Molecular Formula : C₁₁H₁₄N₂O₆
  • Molecular Weight : 270.24 g/mol
  • CAS Number : 682804-28-0

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
Enterococcus faecalis40 µg/mL29
Pseudomonas aeruginosa50 µg/mL24
Salmonella typhi45 µg/mL30
Klebsiella pneumoniae55 µg/mL19

These results indicate that the compound has comparable potency to standard antibiotics like ceftriaxone, making it a promising candidate for further development in antibacterial therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: MCF-7 Breast Cancer Cells

In a study focusing on MCF-7 breast cancer cells, treatment with this compound resulted in:

  • IC50 Value : 225 µM
  • LDH Release : Increased from 85.35 ± 4.2 U/L (control) to 521.77 ± 30.8 U/L (treated), indicating cell membrane damage.
  • Cell Cycle Analysis : A significant proportion of cells were arrested in the S phase, suggesting that the compound effectively induces apoptosis .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

Table 2: Inhibitory Effects on Cytokines

Compound Concentration (µg/mL)IL-6 Inhibition (%)TNF-α Inhibition (%)
108978
Comparison with DexamethasoneStrongerStronger

These findings suggest that the compound may serve as an effective anti-inflammatory agent, potentially beneficial in treating conditions characterized by chronic inflammation .

Comparison with Similar Compounds

Structural and Functional Differentiation

Substituent Effects on Reactivity and Applications: The 4,5-dimethoxy-2-nitro substitution in the target compound enhances photolability compared to analogs like 3-(4-hydroxy-3-nitrophenyl)propanoic acid (), where the hydroxyl group reduces electron-withdrawing effects. This difference makes the former more suitable for light-triggered release mechanisms . BMAA () contains a methylamino group instead of a nitroaromatic moiety, leading to neurotoxic activity via glutamate receptor agonism. Its low blood-brain barrier permeability contrasts with the target compound’s lack of reported neuroactivity .

Synthetic Accessibility :

  • The target compound’s 92% synthesis yield () surpasses the efficiency reported for many analogs, though comparative data for others (e.g., diiodo or hydroxy-nitro derivatives) are unavailable.

Safety and Handling: While 3-(4-hydroxy-3-nitrophenyl)propanoic acid () and 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid () have documented safety protocols, the target compound’s hazards remain uncharacterized in the provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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